

# Part 1: Executive Summary & Strategic Value

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-Fluoro-4-iodo-6-nitroaniline

CAS No.: 517920-73-9

Cat. No.: B1304778

[Get Quote](#)

**2-Fluoro-4-iodo-6-nitroaniline** is not merely a catalog reagent; it is a "linchpin" intermediate in medicinal chemistry. Its value lies in its orthogonal reactivity. The molecule presents four distinct handles—an amine, a fluoride, an iodide, and a nitro group—distributed around a benzene core. This specific substitution pattern allows for sequential, chemo-selective functionalization, making it an ideal scaffold for synthesizing complex heterocycles like benzimidazoles, quinoxalines, and poly-substituted biaryls used in kinase inhibitor discovery.

For the drug development professional, sourcing this compound requires navigating a trade-off between purity (critical for avoiding regio-isomeric contaminants in late-stage coupling) and cost-efficiency (vital for scale-up). This guide provides a technical roadmap for sourcing, validating, and utilizing this scaffold.

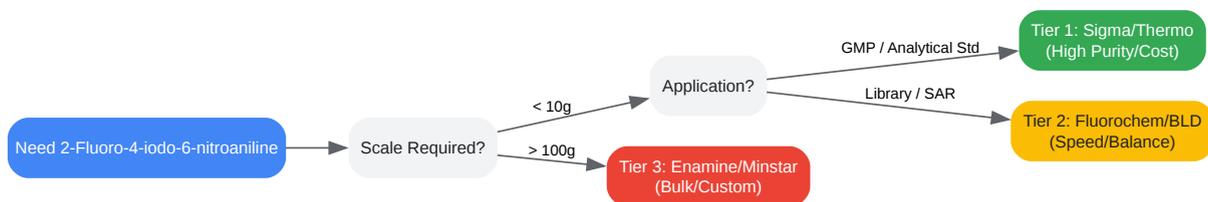
## Part 2: The Sourcing Matrix

Do not treat all suppliers equally. The synthesis of this compound (often via iodination of 2-fluoro-6-nitroaniline or nitration of 2-fluoro-4-iodoaniline) can yield difficult-to-separate regioisomers.

## Supplier Tiering Strategy

Tier	Profile	Recommended Use Case	Key Suppliers (Verified)
Tier 1: Reference Grade	High cost, rigorous QA/CoA. >98% purity. Trace metal analysis included.	GMP Starting Material, Late-stage lead optimization, Analytical Standards.	(Legacy Alfa Aesar),
Tier 2: Med-Chem Speed	Moderate cost, fast delivery. Good for gram-scale synthesis.	Hit-to-Lead, Library synthesis, Exploratory chemistry.	, ,
Tier 3: Bulk/Custom	Low cost/kg. Variable lead times. Requires internal QC validation.	Process Development, Kilo-scale scale-up.	,

## Sourcing Decision Logic



[Click to download full resolution via product page](#)

Figure 1: Decision tree for selecting the appropriate supplier tier based on scale and regulatory requirements.

## Part 3: Incoming Quality Control (IQC)

Trusting a Certificate of Analysis (CoA) blindly is a risk in complex scaffold chemistry. The primary impurities in CAS 517920-73-9 are often de-iodinated byproducts (2-fluoro-6-nitroaniline) or regioisomers from the nitration step.

## Self-Validating Protocol: 1H NMR Interpretation

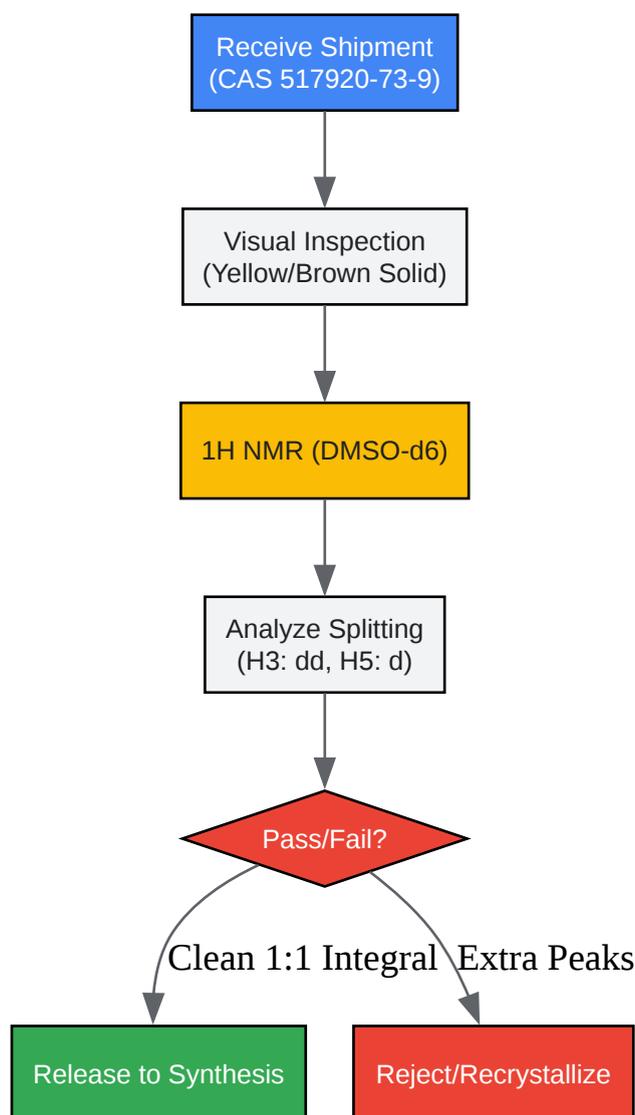
The substitution pattern (1-NH<sub>2</sub>, 2-F, 4-I, 6-NO<sub>2</sub>) leaves protons only at positions 3 and 5.

- Solvent: DMSO-d<sub>6</sub> (Amine protons are often invisible or broad in CDCl<sub>3</sub>).
- Key Signals:
  - $\delta$  ~7.5 - 8.0 ppm (H-3): This proton is between the Fluorine and Iodine. It exhibits a large ortho-coupling to Fluorine ( ) and a small meta-coupling to H-5 ( ). Look for a doublet of doublets (dd).
  - $\delta$  ~8.0 - 8.5 ppm (H-5): This proton is between the Iodine and Nitro group. It shows a small meta-coupling to H-3 ( ). The para-coupling to Fluorine is usually negligible or very small broadness. Look for a doublet (d) or broad singlet.
  - $\delta$  ~7.0 - 8.0 ppm (NH<sub>2</sub>): Broad singlet, exchangeable with D<sub>2</sub>O.

Pass Criteria:

- Integration ratio of H-3 : H-5 must be exactly 1:1.
- Absence of signals corresponding to 2-fluoro-6-nitroaniline (which lacks the iodine and would show a triplet-like pattern for the H-4 proton).

## QC Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Incoming Quality Control workflow to ensure scaffold integrity prior to synthesis.

## Part 4: Synthetic Utility & Reactivity

This molecule is a "Hub" for diversity-oriented synthesis. The Iodine at C-4 is the most reactive handle for palladium-catalyzed cross-couplings, while the Nitro group at C-6 serves as a latent amine for cyclization.

## Primary Workflow: The "Suzuki-Reduction-Cyclization" Sequence

This is the most common route for generating 7-fluoro-5-aryl-benzimidazoles (privileged structures in kinase inhibition).

### Step 1: Chemo-selective Suzuki Coupling

- Reactivity: C-I bond >>> C-F bond.
- Conditions: Aryl boronic acid (1.1 eq), Pd(dppf)Cl<sub>2</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, Dioxane/H<sub>2</sub>O, 80°C.
- Why: The iodine is highly labile to oxidative addition by Pd(0). The nitro group remains intact, and the fluorine is stable under these mild basic conditions.

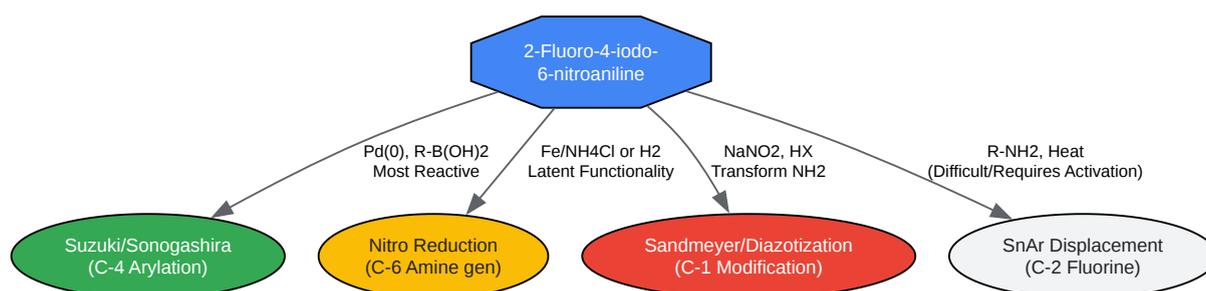
### Step 2: Nitro Reduction

- Conditions: Fe powder, NH<sub>4</sub>Cl, EtOH/H<sub>2</sub>O, Reflux OR H<sub>2</sub>, Pd/C (careful monitoring to avoid de-halogenation if F is labile, though F is usually stable).
- Product: 2-Fluoro-4-aryl-6-aminoaniline (a vicinal diamine).

### Step 3: Benzimidazole Formation

- Conditions: Formic acid (for unsubstituted) or Triethylorthoformate.
- Result: Cyclization across the newly formed primary amine and the original aniline amine.

## Reactivity Map



[Click to download full resolution via product page](#)

Figure 3: Orthogonal reactivity map showing the four distinct chemical handles available for modification.

## Part 5: Safety & Handling

- **Toxicity:** Like most nitroanilines, this compound is likely toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia.
- **Light Sensitivity:** Iodinated aromatics can be light-sensitive. Store in amber vials.
- **Storage:** Keep cool (2-8°C) and dry. The nitro group adds stability, but oxidative degradation of the amine is possible over long periods.

## References

- Fluorochem Product Data. **2-Fluoro-4-iodo-6-nitroaniline** Specifications. Fluorochem Ltd.
- BLD Pharm Catalog. Product 517920-73-9 Technical Data. BLD Pharm. [1]
- Sigma-Aldrich. Search Results for Nitroaniline Derivatives. [2] Merck KGaA.
- ResearchGate. Suzuki reaction of 2,6-dibromo-4-nitroaniline (Analogous Reactivity).
- PrepChem. Preparation of Iodo-nitroanilines.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 517920-73-9 | 2-FLUORO-4-IODO-6-NITROANILINE | SHANGHAI MINSTAR CHEMICAL CO., LTD. [[minstargroup.com](http://minstargroup.com)]
- 2. [sigmaaldrich.com](http://sigmaaldrich.com) [[sigmaaldrich.com](http://sigmaaldrich.com)]
- To cite this document: BenchChem. [Part 1: Executive Summary & Strategic Value]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b1304778#2-fluoro-4-iodo-6-nitroaniline-suppliers\]](https://www.benchchem.com/product/b1304778#2-fluoro-4-iodo-6-nitroaniline-suppliers)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)